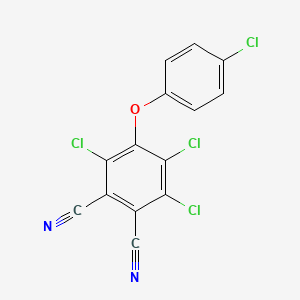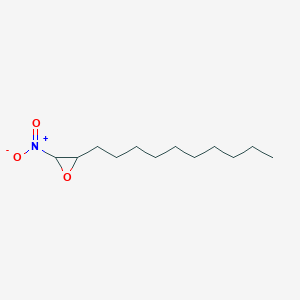
2-Decyl-3-nitrooxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyl-3-nitrooxirane is an organic compound that belongs to the class of nitrooxiranes These compounds are characterized by the presence of a nitro group (-NO2) and an oxirane ring (a three-membered cyclic ether)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-3-nitrooxirane typically involves the reaction of decyl bromide with sodium nitrite in the presence of a suitable solvent, followed by the addition of an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired nitrooxirane compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Decyl-3-nitrooxirane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) under suitable conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the nitro group converted to an amine group.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Decyl-3-nitrooxirane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Decyl-3-nitrooxirane involves the interaction of its nitro and oxirane groups with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules, which can affect their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrooxirane: A simpler analog with a similar nitro and oxirane structure but without the decyl chain.
Decyl oxirane: Lacks the nitro group but has a similar oxirane ring and decyl chain.
Uniqueness
2-Decyl-3-nitrooxirane is unique due to the presence of both the nitro group and the decyl chain, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.
Propiedades
Número CAS |
54002-41-4 |
|---|---|
Fórmula molecular |
C12H23NO3 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
2-decyl-3-nitrooxirane |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-10-11-12(16-11)13(14)15/h11-12H,2-10H2,1H3 |
Clave InChI |
KDTOENZYCBGJEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1C(O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


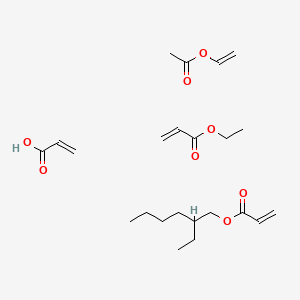
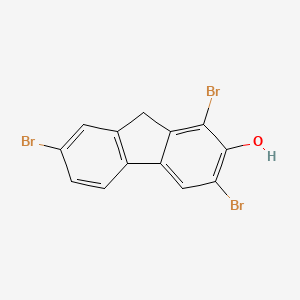
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
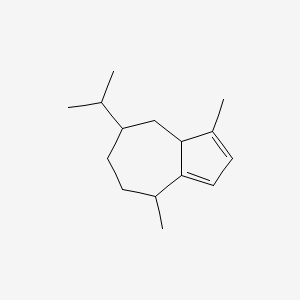
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
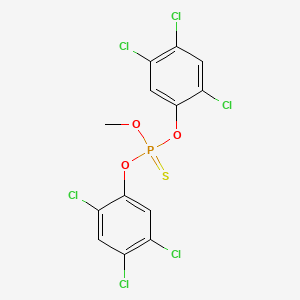
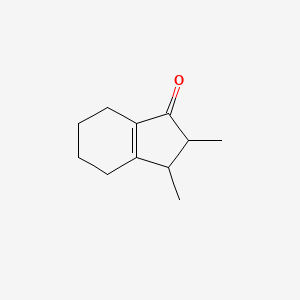
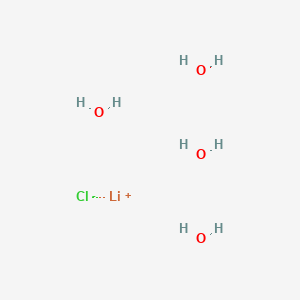
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
